![molecular formula C32H26O10 B1244122 Isochamaejasmenin B CAS No. 865852-48-8](/img/structure/B1244122.png)
Isochamaejasmenin B
Overview
Description
Isochamaejasmenin B is a biflavonoid that consists of two units of 5,7-dihydroxy-4’-methoxyflavanone attached at the C-3 position . It is isolated from the roots of Stellera chamaejasme .
Synthesis Analysis
Isochamaejasmenin B was isolated from the roots of Stellera chamaejasme, along with other biflavanones . The structure of Isochamaejasmenin B was elucidated by spectroscopic methods, including 2D NMR techniques .Molecular Structure Analysis
Isochamaejasmenin B has a molecular formula of C32H26O10 . The 1H-, 13C-NMR, IR, and UV data suggested it to be a C-3/C-3 biflavanone .Chemical Reactions Analysis
Isochamaejasmenin B is a biflavanone, and its structure was found to be highly symmetric . It has been identified as a potential binder to cystathionine β-synthase (CBS), which is implicated in the trans-sulfuration pathway .Physical And Chemical Properties Analysis
Isochamaejasmenin B is a powder . It has a molecular weight of 570.6 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Antifungal Activity
Isochamaejasmenin B has been identified as an antifungal agent . It can inhibit the growth of various fungal species, making it a valuable compound for studying fungal infections and developing antifungal treatments .
Antimitotic Properties
This compound exhibits antimitotic activity , meaning it can interfere with cell division. This property is particularly useful in cancer research, where controlling the proliferation of cancer cells is a primary goal. Isochamaejasmenin B’s ability to inhibit mitosis can be leveraged to study tumor growth and potentially develop anticancer therapies .
Plant Metabolite Research
As a plant metabolite found in Stellera chamaejasme, Isochamaejasmenin B is used in botanical studies to understand plant biology and ecology. Its role in plant defense mechanisms against pathogens can be a focal point of research in agricultural sciences .
Glioblastoma Treatment
Research has explored the use of Isochamaejasmenin B in treating glioblastoma cell lines. Its efficacy in eliminating aggregation accumulation, a characteristic feature of intracranial tumors, makes it a promising candidate for developing treatments against this aggressive form of brain cancer .
Oxidative Stress and Cell Proliferation
Isochamaejasmenin B is involved in biological processes related to oxidative stress and cell proliferation . These processes are crucial in understanding the development of diseases and the aging process. The compound’s effects on these biological pathways are significant for therapeutic research .
Cell Invasion and Migration
The compound’s impact on cell invasion and migration is another area of interest. These cellular behaviors are critical in the study of metastasis in cancer. By understanding how Isochamaejasmenin B influences these processes, researchers can gain insights into the mechanisms of cancer spread and develop strategies to combat it .
Mechanism of Action
properties
IUPAC Name |
(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31-,32+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCICADMSGBCKA-WVKQWSHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isochamaejasmenin B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Isochamaejasmenin B and where is it found?
A1: Isochamaejasmenin B is a naturally occurring compound classified as a C-3/C-3'' biflavanone. It was first isolated from the roots of the Stellera chamaejasme plant [].
Q2: Are there any computational studies exploring Isochamaejasmenin B?
A3: While there is no mention of computational studies specifically on Isochamaejasmenin B in the provided abstracts, there is research on a related compound, Sikokianin C. A molecular docking study investigated the binding of Sikokianin C, also a C-3/C-3″-biflavanone, to cystathionine β-synthase []. This suggests that computational techniques could be applied to Isochamaejasmenin B in the future to explore its potential interactions with biological targets.
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